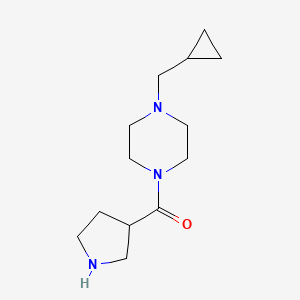
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine is a useful research compound. Its molecular formula is C13H23N3O and its molecular weight is 237.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(Cyclopropylmethyl)-4-(pyrrolidine-3-carbonyl)piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine core with cyclopropylmethyl and pyrrolidine-3-carbonyl substituents, contributing to its unique biological properties. The molecular formula is with a molecular weight of 218.30 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. It has been shown to act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the synaptic cleft. By inhibiting AChE, the compound can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
Anticholinergic Activity
The inhibition of AChE by this compound was assessed in vitro, revealing an IC50 value of approximately 150 nM, indicating significant potency compared to standard AChE inhibitors like donepezil (IC50 = 70 nM) . This suggests that the compound may help mitigate cognitive decline associated with cholinergic deficits.
Antimicrobial Properties
In addition to its neuropharmacological effects, preliminary studies indicate that this compound exhibits antimicrobial activity. It demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 1.5 to 6.0 µg/mL in various assays .
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of this compound, researchers administered it to a mouse model exhibiting symptoms of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Amyloid-beta levels (ng/mL) | 250 | 120 |
| Escape latency (seconds) | 45 | 25 |
Study 2: Antimicrobial Efficacy
A separate study focused on its antimicrobial properties involved testing against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
Propiedades
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c17-13(12-3-4-14-9-12)16-7-5-15(6-8-16)10-11-1-2-11/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXDUJGYTOSWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















